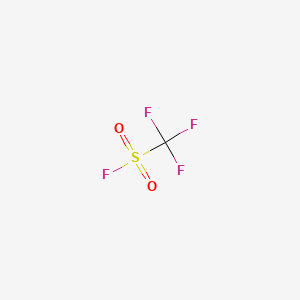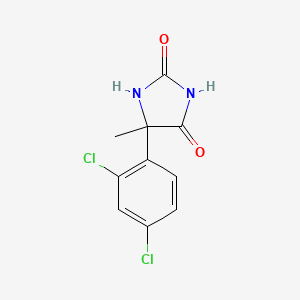
Fluorure de trifluorométhanesulfonyle
Vue d'ensemble
Description
Trifluoromethanesulfonyl fluoride is a compound that has been studied for its potential applications in various chemical reactions. It is known for its role in the synthesis of compounds with strong electron-withdrawing groups and acidic properties. The compound has been synthesized through different methods, including the reaction of fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate, which results in the formation of trifluoromethanesulfonyl hypofluorite, a related compound with unique bonding between sulfur, carbon, and an O-F moiety .
Synthesis Analysis
The synthesis of trifluoromethanesulfonyl-related compounds involves several innovative approaches. For instance, N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of compounds with superstrong electron-withdrawing groups, is prepared by oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which in turn are formed from the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions . Additionally, a copper-free Sandmeyer-type reaction has been developed for the synthesis of sulfonyl fluorides from aromatic amines, demonstrating the versatility of trifluoromethanesulfonyl compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonyl fluoride derivatives is characterized by the presence of a sulfur atom bonded to both a carbon atom and an O-F moiety. This unique bonding situation is exemplified in trifluoromethanesulfonyl hypofluorite, which has been studied using NMR spectroscopy, revealing a CF3 doublet and a broad OF singlet. The O-F bond energy deduced from the spectrum is comparable to that of other fluoroxy compounds .
Chemical Reactions Analysis
Trifluoromethanesulfonyl fluoride and its derivatives participate in a variety of chemical reactions. For example, scandium trifluoromethanesulfonate, a related compound, acts as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids . Trifluoromethanesulfonyl fluoride itself is used in the nucleophilic trifluoromethylation of organic substrates, leading to the formation of aryltrifluoromethyl-sulfides, -sulfoxides, and -sulfones . Furthermore, it has been shown to perform comparably to hydrogen fluoride for on-resin global deprotection of peptides in solid phase peptide synthesis .
Physical and Chemical Properties Analysis
The physical properties of trifluoromethanesulfonyl fluoride derivatives include low melting and boiling points, as observed in trifluoromethanesulfonyl hypofluorite, which melts at -87°C and has an extrapolated boiling point of 0°C . The chemical properties are highlighted by their reactivity and stability under various conditions. For instance, trifluoromethanesulfonyl hypofluorite hydrolyzes in base to yield a mixture of gases and decomposes thermally in the presence of CsF to yield principal products such as CF3SO2F and OF2 . The ability of trifluoromethanesulfonyl fluoride to facilitate the synthesis of peptide-αthioesters for use in native chemical ligation also underscores its chemical versatility .
Applications De Recherche Scientifique
Gaz isolant écologique
Fluorure de trifluorométhanesulfonyle: a été identifié comme une alternative écologique potentielle au hexafluorure de soufre (SF6), un puissant gaz à effet de serre couramment utilisé dans les équipements électriques à haute tension . Le CF3SO2F présente de bonnes performances diélectriques, ce qui le rend approprié pour une utilisation dans les isolants qui peuvent protéger à la fois les opérateurs et les équipements.
Études de toxicité aiguë
Des études ont été menées pour déterminer la toxicité aiguë du CF3SO2F. Par exemple, des tests d'inhalation utilisant la méthode de Horn ont montré des concentrations létales spécifiques pour les rats mâles et femelles, fournissant des données précieuses pour garantir la sécurité des électriciens exposés à ce gaz .
Chimie d'échange du fluorure de soufre (VI) (SuFEx)
Le CF3SO2F joue un rôle crucial dans la chimie SuFEx, qui est une approche modulaire pour assembler des molécules fonctionnelles. Il a été utilisé pour synthétiser efficacement les triflates et les triflamines, qui sont importants dans la modification et le couplage des peptides .
Synthèse chimiosélective
Le gaz a été utilisé dans des protocoles de synthèse chimiosélective, en particulier dans la différenciation entre les phénols et les groupes amines. Ceci est important pour l'installation sélective de groupes fonctionnels dans la conception moléculaire .
Modification des peptides
La capacité du CF3SO2F à agir comme une poignée SuFEx en fait un réactif précieux pour la modification des peptides. Cette application est particulièrement pertinente dans le domaine de la biochimie et des produits pharmaceutiques, où des modifications précises peuvent modifier les propriétés des peptides .
Synthèse de matériaux
Le CF3SO2F est impliqué dans la synthèse de matériaux, tels que les esters de triflmimidate, qui ont des applications potentielles dans diverses industries, notamment les produits pharmaceutiques et la science des matériaux .
Mécanisme D'action
Target of Action
Trifluoromethanesulfonyl fluoride is a strong electrophile . It is primarily used to introduce the triflyl group, CF3SO2 . The primary targets of trifluoromethanesulfonyl fluoride are molecules with nucleophilic sites, such as phenols .
Mode of Action
Trifluoromethanesulfonyl fluoride interacts with its targets through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . This process involves the replacement of fluoride at the electrophilic sulfur center . Trifluoromethanesulfonyl fluoride is used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
Biochemical Pathways
The biochemical pathways affected by trifluoromethanesulfonyl fluoride involve the transformation of various OH-containing materials into useful electrophiles for further derivatization . For example, aliphatic alcohols can be converted into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .
Pharmacokinetics
It is known that the compound is gaseous above -22 °c . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of trifluoromethanesulfonyl fluoride’s action is the efficient synthesis of triflates and triflamides . It also enables the chemoselective trifluoromethanesulfonation of phenols vs. amine groups .
Action Environment
The action of trifluoromethanesulfonyl fluoride can be influenced by environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Additionally, the compound is gaseous above -22 °C, which may affect its stability and efficacy in different environments .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trifluoromethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAEVYIJHDKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059827 | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335-05-7 | |
| Record name | Trifluoromethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonyl fluoride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)





![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)






